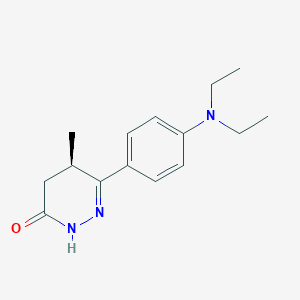
Dnmdp-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dnmdp-2 involves multiple steps, starting with the preparation of the core pyridazinone structure. The key steps include:
Nitration: Introduction of a nitro group to the phenyl ring.
Alkylation: Addition of an ethyl group to the nitrogen atom.
Cyclization: Formation of the pyridazinone ring.
The reaction conditions typically involve the use of strong acids for nitration, alkyl halides for alkylation, and cyclization under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
Dnmdp-2 undergoes several types of chemical reactions, including:
Oxidation: Conversion of the nitro group to a nitroso group.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the diethylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like potassium permanganate.
Reduction: Commonly uses reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Often employs nucleophiles like sodium azide under basic conditions.
Major Products
Wissenschaftliche Forschungsanwendungen
Dnmdp-2 has a wide range of applications in scientific research, particularly in the fields of:
Chemistry: Used as a model compound for studying complex formation and molecular interactions.
Biology: Investigated for its role in inducing apoptosis in cancer cells.
Medicine: Explored as a potential therapeutic agent for cancer treatment.
Industry: Utilized in the development of new pharmaceuticals and chemical probes.
Wirkmechanismus
Dnmdp-2 exerts its effects by binding to PDE3A, which in turn recruits and stabilizes SLFN12. This complex formation leads to an increase in SLFN12 RNase activity, ultimately resulting in apoptosis of cancer cells. The molecular targets involved include the active site of PDE3A and the C-terminal alpha helix of SLFN12 .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anagrelide: Another PDE3A inhibitor used clinically for treating thrombocytosis.
Nauclefine: A natural product that also induces apoptosis via the PDE3A-SLFN12 pathway.
17-β-estradiol: A hormone that can form similar complexes with PDE3A and SLFN12.
Uniqueness
Dnmdp-2 is unique in its high selectivity and potency in inducing apoptosis in cancer cells expressing elevated levels of PDE3A and SLFN12. This specificity makes it a promising candidate for targeted cancer therapies .
Eigenschaften
Molekularformel |
C15H21N3O |
|---|---|
Molekulargewicht |
259.35 g/mol |
IUPAC-Name |
(4R)-3-[4-(diethylamino)phenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C15H21N3O/c1-4-18(5-2)13-8-6-12(7-9-13)15-11(3)10-14(19)16-17-15/h6-9,11H,4-5,10H2,1-3H3,(H,16,19)/t11-/m1/s1 |
InChI-Schlüssel |
KQXRMGFFTUWZBC-LLVKDONJSA-N |
Isomerische SMILES |
CCN(CC)C1=CC=C(C=C1)C2=NNC(=O)C[C@H]2C |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)C2=NNC(=O)CC2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















